molecular formula C29H37FO2 B13415263 6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1,2-dimethylpentyl)-6,6,9-trimethyl- CAS No. 54540-76-0

6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1,2-dimethylpentyl)-6,6,9-trimethyl-

Cat. No.: B13415263
CAS No.: 54540-76-0
M. Wt: 436.6 g/mol
InChI Key: IDJOGASRLKFGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1,2-dimethylpentyl)-6,6,9-trimethyl- is a synthetic cannabinoid derivative characterized by a dibenzopyran core with a unique 5-(p-fluorophenyl)-1,2-dimethylpentyl substituent at the C3 position . This structural modification distinguishes it from classical cannabinoids like Δ⁹-THC, primarily through the inclusion of a fluorinated aromatic group and branched alkyl chain. The compound’s synthesis likely involves condensation reactions similar to those used for Δ⁶a,10a-THC isomers, as described in WHO reports .

Properties

CAS No.

54540-76-0

Molecular Formula

C29H37FO2

Molecular Weight

436.6 g/mol

IUPAC Name

3-[6-(4-fluorophenyl)-3-methylhexan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C29H37FO2/c1-18-9-14-25-24(15-18)28-26(31)16-22(17-27(28)32-29(25,4)5)20(3)19(2)7-6-8-21-10-12-23(30)13-11-21/h10-13,16-20,31H,6-9,14-15H2,1-5H3

InChI Key

IDJOGASRLKFGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)C(C)CCCC4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis with key stages including:

  • Construction of the dibenzopyran core
  • Introduction of the tetrahydro ring system
  • Attachment of the 5-(p-fluorophenyl)-1,2-dimethylpentyl side chain
  • Functional group modifications such as hydroxylation at the 1-position and methyl substitutions

The synthetic route is often adapted from cannabinoid analog synthesis protocols, utilizing palladium-catalyzed coupling reactions, Grignard reagents, and Friedel-Crafts type alkylations.

Key Synthetic Steps and Conditions

Step Reaction Type Reagents and Conditions Outcome/Notes
1 Suzuki-Miyaura Coupling 2-bromoarylcarboxaldehyde, 2-hydroxyphenylboronic acid, Pd(OAc)2 catalyst, triphenylphosphine, K2CO3, DMF, 90°C, inert atmosphere, 3-4 h Formation of benzo[c]chromen-6-one intermediate with high yield (~91%)
2 Grignard Reaction Grignard reagent from 1-chloro-3,5-dimethoxybenzene with camphor derivatives, followed by lithium/ammonia reduction Formation of alkyl-substituted resorcinol intermediates, key for side chain attachment
3 Demethylation Boron tribromide (BBr3) in dichloromethane at 0°C to room temperature, 2-16 h Conversion of methoxy groups to hydroxyl groups on aromatic ring, essential for further reactions
4 Friedel-Crafts Alkylation Reaction of resorcinol derivatives with terpene alcohols (e.g., trans-p-mentha-2,8-dien-1-ol) under acidic conditions Formation of tetrahydro-6H-dibenzopyran ring system with alkyl side chain
5 Side Chain Functionalization Introduction of 5-(p-fluorophenyl)-1,2-dimethylpentyl group via alkylation or coupling strategies Installation of the fluorophenyl-substituted side chain critical for biological activity
6 Final Purification Column chromatography using silica gel with hexane/ethyl acetate eluent Isolation of pure target compound for characterization and use

Detailed Example: One-Pot Synthesis of Benzo[c]chromen-6-ones (Core Intermediate)

A representative procedure involves the Suzuki-Miyaura coupling of 2-bromoarylcarboxaldehyde with 2-hydroxyphenylboronic acid in the presence of potassium carbonate and palladium diacetate catalyst in N,N-dimethylformamide (DMF) solvent at 90°C under nitrogen atmosphere for 3-4 hours. The product is extracted, dried, and purified by column chromatography, yielding benzo[c]chromen-6-one intermediates with yields around 91%.

Side Chain Construction via Grignard and Demethylation

The side chain bearing the p-fluorophenyl group is synthesized by preparing a Grignard reagent from a fluorophenyl halide, which is reacted with camphor derivatives to form alkylated aromatic intermediates. Subsequent reduction and demethylation with boron tribromide yield hydroxylated intermediates suitable for further cyclization.

Cyclization and Final Functionalization

The key cyclization step to form the tetrahydro-6H-dibenzopyran ring is achieved by Friedel-Crafts type alkylation of the resorcinol intermediate with terpene alcohol derivatives. This step introduces the tetrahydro ring system and completes the core structure. The final attachment of the 5-(p-fluorophenyl)-1,2-dimethylpentyl side chain is typically performed by selective alkylation or coupling reactions to achieve the fully substituted target molecule.

Analytical Data and Characterization

Property Value/Description Method/Source
Molecular Formula C27H40O3 PubChem
Molecular Weight 412.6 g/mol PubChem
Purity Yield ~91% (for core intermediate) Suzuki-Miyaura coupling reaction
Structural Confirmation 2D and 3D NMR, NOESY, Chiral HPLC NMR and chromatographic analysis
Stereochemistry Mixture of diastereomers separable by chiral HPLC Chiralpak AD column
Physical State Solid (typically purified by column chromatography) Experimental protocols

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Challenges
Suzuki-Miyaura Coupling Pd(OAc)2, K2CO3, PPh3, DMF, 90°C, N2 High yield, one-pot synthesis Requires inert atmosphere and careful handling
Grignard Reaction + Reduction Fluorophenyl halide, camphor, Li/NH3 Efficient side chain construction Sensitive reagents, multiple steps
Boron Tribromide Demethylation BBr3, CH2Cl2, 0°C to RT Selective demethylation of methoxy groups Moisture sensitive, requires careful quenching
Friedel-Crafts Alkylation Resorcinol derivatives, terpene alcohol, acid Formation of tetrahydro ring system Control of regio- and stereochemistry

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce halogen or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a probe for studying biochemical processes is of significant interest.

Medicine

In medicine, the compound’s pharmacological properties are investigated for potential therapeutic applications. Its interactions with specific molecular targets can provide insights into drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
  • Δ⁹-THC occurs naturally, whereas the target compound is fully synthetic .
  • Pharmacology : Δ⁹-THC binds CB1/CB2 receptors with moderate affinity (Ki ~10–40 nM), while fluorinated analogs may exhibit altered binding kinetics due to electronic effects .
Δ⁶a,10a-THC Isomers
  • Stereochemistry: Two stereoisomers [(R)- and (S)-Δ⁶a,10a-THC] are documented, with the (R)-isomer showing higher cannabinoid receptor activity .
  • Synthesis : Produced via acid-catalyzed condensation of olivetol and pulegone, contrasting with the target compound’s likely use of fluorinated precursors .
THC-O-Acetate
  • Structure : Acetylated form of Δ⁹-THC (C₂₃H₃₂O₃) .
  • Key Differences :
    • The acetate group increases lipophilicity and potency, whereas the target compound’s fluorophenyl group may enhance metabolic stability .
    • THC-O-acetate is a prodrug, requiring deacetylation for activity, unlike the target compound’s direct receptor interaction .
DMHP (Dimethylheptylpyran)
  • Structure : Features a 1,2-dimethylheptyl chain at C3 .
  • Comparison :
    • DMHP’s longer alkyl chain (heptyl vs. pentyl) may prolong duration of action, while the target compound’s fluorophenyl group introduces steric and electronic effects .
    • Both compounds are synthetic but differ in regulatory status; DMHP is a controlled substance in many jurisdictions .
HHC (Hexahydrocannabinol)
  • Structure : Fully saturated dibenzopyran core (C₂₁H₃₂O₂) .
  • Key Differences :
    • HHC’s hexahydro structure confers greater metabolic stability compared to the target compound’s tetrahydro core .
    • HHC is semi-synthetic (derived from CBD), while the target compound requires full chemical synthesis .
Perrottetinene
  • Structure : C24H28O2 with a 2-phenylethyl substituent .
  • Both compounds exhibit non-classical cannabinoid pharmacology but differ in substituent complexity .

Pharmacological and Regulatory Considerations

Receptor Binding and Activity
  • Target Compound : Predicted higher CB1 affinity due to fluorophenyl group’s electron-withdrawing effects, enhancing dipole interactions with receptor residues .
  • Δ⁹-THC : Moderate CB1/CB2 affinity (Ki ~10–40 nM); partial agonist .
  • Synthetic Analogs : DMHP and HHC show varied efficacy, with HHC acting as a partial agonist and DMHP having prolonged effects .
Metabolic Stability
  • Fluorination in the target compound may reduce cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs .
Legal Status
  • The target compound’s synthetic nature and structural similarity to controlled substances (e.g., Δ⁹-THC) likely classify it as a Schedule I drug under international treaties .

Biological Activity

6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1,2-dimethylpentyl)-6,6,9-trimethyl- is a complex organic compound belonging to the dibenzopyran family. This compound is notable for its diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry.

Chemical Structure and Properties

The compound features a dibenzo[b,d]pyran structure with various substituents that enhance its chemical properties. Its molecular formula is C21H30O2C_{21}H_{30}O_2 with a molecular weight of approximately 314.46 g/mol. The presence of a p-fluorophenyl group and a branched pentyl chain contributes to its unique interactions with biological targets.

Biological Activity

1. Mechanisms of Action
The biological activity of 6H-Dibenzo(b,d)pyran derivatives is primarily influenced by:

  • Receptor Interaction : These compounds interact with cannabinoid receptors (CB1 and CB2), influencing various physiological processes such as pain perception and inflammation.
  • Enzymatic Modulation : They may inhibit or activate specific enzymes involved in metabolic pathways.

2. Therapeutic Applications
Research indicates that this compound exhibits potential in several therapeutic areas:

  • Pain Management : Due to its interaction with cannabinoid receptors, it may provide analgesic effects.
  • Anti-inflammatory Effects : Studies suggest that it can reduce inflammation through various mechanisms.
  • Anticancer Properties : Preliminary studies show that it may induce cell death in certain cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6H-Dibenzo(b,d)pyran derivatives, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
Delta-9-TetrahydrocannabinolSimilar dibenzopyran structurePsychoactive effects; interacts with cannabinoid receptors
Delta-8-TetrahydrocannabinolIsomer of Delta-9 with slightly different effectsReduced psychoactivity; potential therapeutic uses
HexahydrocannabinolFully saturated derivativeExhibits similar cannabinoid receptor activity without psychoactive effects

This table illustrates how the specific substituents on 6H-Dibenzo(b,d)pyran-1-ol influence its interaction profile and biological effects compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • In vitro Studies : Research involving cancer cell lines has shown that extracts containing this compound can induce significant apoptosis in certain types of cancer cells. For instance, a study demonstrated that at concentrations of 4 μg/ml, extracts could reduce cancerous cell viability by over 50% after 24 hours .
  • In vivo Investigations : Animal models have been used to assess the analgesic and anti-inflammatory properties of the compound. In one study, mice treated with this compound exhibited reduced pain responses in models of acute and chronic pain .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound acts as a partial agonist at CB1 receptors, which are known to play a critical role in modulating pain and inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Answer : The compound’s synthesis likely involves multi-step alkylation and cyclization reactions. Key steps include introducing the p-fluorophenyl-dimethylpentyl moiety via nucleophilic substitution or coupling reactions. Optimization may require adjusting catalysts (e.g., palladium for cross-couplings), solvent polarity, and temperature gradients to enhance yield. For example, analogous syntheses of dibenzopyran derivatives use formic acid derivatives as CO surrogates in reductive cyclizations . Reaction monitoring via TLC or HPLC is critical to isolate intermediates.

Q. How can NMR spectroscopy be employed to confirm the stereochemistry and regioselectivity of substituents?

  • Answer : 1H and 13C NMR are essential for assigning stereochemistry. For instance, coupling constants (e.g., J-values in NOESY spectra) can distinguish axial vs. equatorial substituents on the tetrahydro ring system. In related dibenzopyrans, the 6aR,10aR configuration shows distinct splitting patterns for methyl groups at positions 6,6,9 . Integration ratios and DEPT-135 experiments further validate substituent placement.

Q. What chromatographic techniques are suitable for purifying this lipophilic compound?

  • Answer : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is effective. For crude mixtures, flash chromatography using silica gel and hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) can separate structurally similar analogs . Purity should be confirmed via melting point analysis and HRMS .

Advanced Research Questions

Q. How does the stereochemistry at positions 6a and 10a influence pharmacological activity in receptor-binding assays?

  • Answer : The 6aR,10aR configuration in dibenzopyrans is critical for binding to cannabinoid receptors (CB1/CB2). Molecular docking studies suggest that the dimethylpentyl chain’s spatial orientation modulates affinity. For analogs like DMHP (dimethylheptylpyran), minor stereochemical changes reduce binding by >50% . Competitive radioligand assays (e.g., using [3H]CP-55,940) can quantify these effects .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?

  • Answer : Contradictions may arise from metabolic stability (e.g., cytochrome P450-mediated oxidation of the p-fluorophenyl group). To resolve this:

  • Perform hepatic microsomal stability assays.
  • Use deuterated analogs to prolong half-life .
  • Compare plasma protein binding via equilibrium dialysis.
  • Validate findings with knockout animal models lacking specific metabolic enzymes.

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for peripheral vs. central targets?

  • Answer :

  • Step 1 : Synthesize analogs with varying alkyl chain lengths (e.g., replacing pentyl with heptyl) and fluorophenyl substituents.
  • Step 2 : Assess selectivity via functional assays (e.g., cAMP inhibition for CB1 vs. CB2).
  • Step 3 : Use QSAR models to correlate lipophilicity (logP) with blood-brain barrier penetration .
  • Step 4 : Validate in ex vivo tissue models (e.g., isolated guinea pig ileum for peripheral activity).

Regulatory and Compliance Considerations

Q. What legal frameworks govern the handling and storage of this compound in academic labs?

  • Answer : The compound’s structural similarity to Schedule I cannabinoids (e.g., Δ8-THC analogs) may require compliance with the Controlled Substances Act. Key steps include:

  • Obtaining DEA licensing for synthesis and storage.
  • Implementing inventory logs with real-time tracking.
  • Conducting disposal via DEA-registered incineration facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.